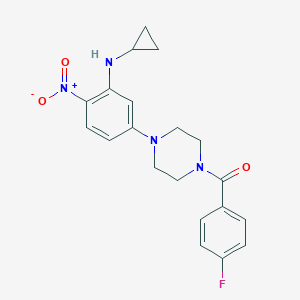![molecular formula C17H18N2OS B399407 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B399407.png)
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzimidazole core, an ethyl group, and a phenoxyethyl sulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of Phenoxyethyl Sulfanyl Group: The phenoxyethyl sulfanyl group can be attached through a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with a thiol derivative of the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H18N2OS |
|---|---|
Peso molecular |
298.4g/mol |
Nombre IUPAC |
1-ethyl-2-(2-phenoxyethylsulfanyl)benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-2-19-16-11-7-6-10-15(16)18-17(19)21-13-12-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
UIWCNDZEKRWUBE-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Naphthyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B399324.png)

![N-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B399327.png)
![1-(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B399328.png)
![N-(3-chlorophenyl)-2-[2-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399329.png)
![2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B399332.png)
![N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B399336.png)
![N-(4-ethylphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B399339.png)
![2-{2-[(3-chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B399340.png)
![2-{2-[(3-chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B399342.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B399343.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B399345.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B399346.png)
![1-methyl-3-{2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B399347.png)
